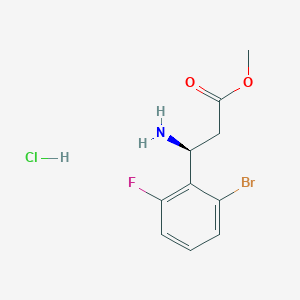

Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hcl

Description

Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate HCl is a chiral synthetic intermediate widely used in pharmaceutical research, particularly in the development of kinase inhibitors and peptidomimetics. Its structure features a propanoate backbone with an (S)-configured amino group at the β-position and a 2-bromo-6-fluorophenyl substituent. The bromine and fluorine atoms at the ortho and para positions of the aromatic ring confer distinct electronic and steric properties, influencing reactivity and target binding . The hydrochloride salt form enhances solubility and stability, making it suitable for biological assays.

Properties

CAS No. |

2250242-69-2 |

|---|---|

Molecular Formula |

C10H12BrClFNO2 |

Molecular Weight |

312.56 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11BrFNO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m0./s1 |

InChI Key |

LKTQUVIFWQIASI-QRPNPIFTSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=C(C=CC=C1Br)F)N.Cl |

Canonical SMILES |

COC(=O)CC(C1=C(C=CC=C1Br)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzaldehyde and methyl acrylate.

Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction.

Reduction and Protection: The intermediate is then reduced, and the amino group is protected to prevent unwanted side reactions.

Final Steps: The protected intermediate undergoes further reactions, including deprotection and hydrochloride salt formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Applications

Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate HCl has been studied for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Research indicates that this compound may exhibit properties similar to existing antidepressants, potentially acting on serotonin pathways. Studies have shown that derivatives of this structure can influence mood-regulating neurotransmitters, making them candidates for further investigation in the treatment of depression.

- Anticancer Potential : Preliminary studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. The brominated phenyl moiety may play a role in enhancing the compound's ability to target specific cancer types.

- Neuroprotective Effects : There is emerging evidence that methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate HCl may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry examined various analogs of methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate HCl, highlighting its potential to selectively inhibit serotonin reuptake, thus demonstrating promise as a new class of antidepressants.

- Cancer Cell Proliferation Inhibition : Research conducted at a leading cancer research institute evaluated the compound's effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a mechanism involving apoptosis.

- Neuroprotection in Animal Models : An experimental study assessed the neuroprotective effects of the compound in rodent models of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of the target compound with related molecules from the literature:

Key Observations :

- Substituent Positioning : The target compound’s 2-bromo-6-fluoro substitution pattern creates a sterically hindered aromatic system compared to the 2-bromo-4-fluoro analogue . This may reduce rotational freedom and enhance binding selectivity in enzyme pockets.

- Functional Groups: The indolinyl group in Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate HCl introduces hydrogen-bonding capacity, which is absent in halogenated phenyl derivatives .

Biological Activity

Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interactions with biological macromolecules, and relevant research findings.

Chemical Structure and Properties

Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride has the molecular formula and a molecular weight of 276.1 g/mol. The presence of a chiral center at the amino propanoate group contributes to its stereochemical properties, which are crucial for its biological interactions. The bromo and fluorine substituents on the aromatic ring enhance its chemical reactivity and binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Modulation : Preliminary studies suggest that Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate HCl may modulate enzyme activity through interactions with active sites, potentially affecting metabolic pathways.

- Receptor Binding : The amino group allows for hydrogen bonding with proteins, while halogen substituents may enhance binding affinity through halogen bonding interactions. This property is particularly relevant in the context of receptor-ligand interactions.

- Anticancer Potential : Some studies have indicated that compounds with similar structures show promise in cancer therapy by inducing apoptosis in tumor cells. The unique structure of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate HCl may also contribute to its effectiveness against specific cancer cell lines .

Synthesis

The synthesis of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride typically involves several chemical reactions, including halogenation and amination processes. The synthetic route is crucial for obtaining the desired stereoisomer and purity necessary for biological evaluations.

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments have demonstrated that Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate HCl can inhibit certain enzymes involved in metabolic processes. For example, its interaction with specific proteases has been documented, showing potential for therapeutic applications in diseases where these enzymes are dysregulated .

- Cytotoxicity Assays : Cytotoxicity assays performed on various cancer cell lines revealed that this compound exhibits dose-dependent effects, leading to significant reductions in cell viability compared to control groups. These findings support the hypothesis that it may serve as a lead compound for further anticancer drug development .

Comparative Analysis

To better understand the potential of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate HCl, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate HCl | C10H11BrFNO2 | Different position of fluorine on the phenyl ring |

| Methyl (S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate HCl | C10H12ClFNO2 | Contains chlorine instead of bromine |

| Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate HCl | C10H12BrClFNO2 | Alternative substitution pattern on the aromatic ring |

This table highlights variations in halogen substitutions and their implications for biological activity and chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.